molecular formula C21H28N2O2 B2666052 N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide CAS No. 1396862-71-7

N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide

Cat. No.: B2666052
CAS No.: 1396862-71-7
M. Wt: 340.467
InChI Key: DANGNONCDYBNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide is a compound that features an adamantane moiety, a phenyl group, and a morpholine ring. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and hydrophobicity. These properties make adamantane-containing compounds valuable in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide typically involves the reaction of adamantan-1-amine with 2-phenylmorpholine-4-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The phenyl group can be reduced under specific conditions.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced phenyl derivatives, and substituted morpholine derivatives .

Scientific Research Applications

N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the morpholine ring can interact with enzyme active sites, inhibiting their function. This dual action makes it a potent inhibitor of various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral properties.

    Rimantadine: Another antiviral compound with a similar structure.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide is unique due to the presence of the morpholine ring, which imparts additional chemical reactivity and potential biological activity compared to other adamantane derivatives .

Properties

IUPAC Name

N-(1-adamantyl)-2-phenylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c24-20(22-21-11-15-8-16(12-21)10-17(9-15)13-21)23-6-7-25-19(14-23)18-4-2-1-3-5-18/h1-5,15-17,19H,6-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANGNONCDYBNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.